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5-[(1R)-1-[(1R,4R,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

Cat. No.: B240290
CAS No.: 142628-54-4
M. Wt: 472.6 g/mol
InChI Key: XJNGQIYBMXBCRU-RHUSKIKKSA-N
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Description

Contextualization within Formyl Phloroglucinol (B13840) Meroterpenoids (FPMs)

Macrocarpal E is classified as a formyl phloroglucinol meroterpenoid (FPM). researchgate.net FPMs are a class of natural products characterized by a formylated phloroglucinol core linked to a terpene moiety. researchgate.netfrontiersin.org The structure of these compounds consists of a phloroglucinol dialdehyde (B1249045) portion and a terpenoid part. frontiersin.org This unique combination of a polyketide-derived aromatic ring and a terpene-derived unit defines them as meroterpenoids. researchopenworld.com The chemical diversity within FPMs is notable, with variations in the terpene component leading to a wide array of related compounds. researchgate.net

Natural Occurrence and Botanical Origins

Macrocarpal E is primarily found in plant species belonging to the Eucalyptus genus. biosynth.com

Macrocarpal E, along with other related macrocarpals, has been isolated from various Eucalyptus species. Notably, it is a bioactive component extracted from the leaves of Eucalyptus globulus. biosynth.comacs.org Other macrocarpals have been identified in species such as Eucalyptus macrocarpa, Eucalyptus sideroxylon, and Eucalyptus camaldulensis. researchgate.netnih.govutupub.fi The presence and concentration of these compounds can vary even within a single species, contributing to the chemical complexity of these plants. anu.edu.au

Distribution of Macrocarpals in Eucalyptus Species
Eucalyptus SpeciesMacrocarpals Present
Eucalyptus globulusMacrocarpal A, B, C, D, E, H, I, J
Eucalyptus macrocarpaMacrocarpal A, B, C, D, E, F, G
Eucalyptus sideroxylonMacrocarpal A, Sideroxylonals
Eucalyptus camaldulensisCamaldulensals, other FPMs
Eucalyptus viminalisMacrocarpals, Sideroxylonals
Eucalyptus grandisGrandinal

The presence of specific formyl phloroglucinol compounds, including macrocarpals, holds chemotaxonomic significance within the Myrtaceae family, particularly for the tribe Eucalypteae. researchgate.net Chemotaxonomy is the classification of organisms based on their chemical constituents. The distribution patterns of these compounds can help in the taxonomic differentiation of Eucalyptus species. wikipedia.orggbif.org For instance, the presence of renantherin, another phenolic compound, is used to distinguish between certain sections within the Eucalyptus genus. wikipedia.orggbif.org The complex profiles of FPCs, including macrocarpals and related compounds like sideroxylonals and euglobals, serve as chemical markers that reflect the biosynthetic capabilities of different species. anu.edu.auwikipedia.org

Historical Perspective on Discovery and Early Characterization

The initial discovery and characterization of macrocarpals occurred in the early 1990s. Macrocarpal A was the first of this group to be isolated from Eucalyptus macrocarpa and have its structure fully elucidated in 1990. frontiersin.org Following this, a series of novel phloroglucinol dialdehyde diterpene derivatives, named macrocarpals B through G, were isolated from the leaves of Eucalyptus macrocarpa in 1992. researchgate.netmedchemexpress.com These compounds were noted for their closely related structures. researchgate.net The molecular formula for macrocarpals B through F was determined to be C₂₈H₄₀O₆, and for G, it was C₂₈H₃₈O₅. researchgate.net The structures of macrocarpals B, D, and G were determined through NMR analysis. researchgate.net Subsequent research led to the isolation of macrocarpals H, I, and J from Eucalyptus globulus. acs.org Over the years, numerous other macrocarpals and related FPMs have been identified from various Eucalyptus species, expanding the knowledge of this compound class. frontiersin.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O6 B240290 5-[(1R)-1-[(1R,4R,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde CAS No. 142628-54-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142628-54-4

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

5-[(1R)-1-[(1R,4R,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h12-18,21,31-34H,7-11H2,1-6H3/t16-,17+,18-,21-,28-/m1/s1

InChI Key

XJNGQIYBMXBCRU-RHUSKIKKSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@]2(C1=C[C@H](CC2)C(C)(C)O)C)[C@@H](CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Canonical SMILES

CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Appearance

Yellow powder

Synonyms

Macrocarpal E

Origin of Product

United States

Advanced Methodologies for Isolation and Structural Elucidation of Macrocarpal E

Sophisticated Chromatographic Separation Techniques

The isolation of Macrocarpal E from complex plant matrices is a challenging endeavor that relies on a multi-step chromatographic purification process. Researchers employ a combination of different chromatographic methods to achieve the separation of this specific compound from a myriad of other structurally related macrocarpals and secondary metabolites.

Initial extraction from plant material, such as the leaves of Eucalyptus amplifolia or Eucalyptus macrocarpa, is typically performed using solvents like methanol (B129727) or acetone. tandfonline.comtandfonline.com The crude extract then undergoes sequential column chromatography. Common stationary phases used in this process include Toyopearl HW-40C, silica (B1680970) gel, and Sephadex LH-20. tandfonline.com This is often followed by reversed-phase chromatography utilizing an ODS (octadecylsilane) column. tandfonline.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of Macrocarpal E. biocrick.com Reversed-phase HPLC is particularly effective, often using a mobile phase consisting of a mixture of methanol, water, and acetic acid to achieve high-resolution separation of closely related macrocarpal isomers. tandfonline.com The purity of the isolated Macrocarpal E is frequently confirmed by analytical HPLC, where it should appear as a single, sharp peak in the chromatogram. nih.gov The retention time of Macrocarpal E in a specific HPLC system serves as a key identifier. researchgate.net For instance, in some systems, Macrocarpal E and its isomers have been identified with distinct retention times, allowing for their differentiation from other macrocarpals like A, B, and D. mdpi.comresearchgate.net

Table 1: HPLC Systems Used in Macrocarpal Analysis This table is interactive. Click on the headers to sort.

Stationary Phase Mobile Phase Composition Application Reference
ODS MeOH-AcOH-H₂O (85:2:13) Preparative purification of Macrocarpal E tandfonline.com
Reversed-Phase MeOH-AcOH-H₂O Purification of macrocarpals C, D, E, and F tandfonline.com

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy employed to target and isolate bioactive compounds, including macrocarpals with specific activities like antibacterial properties. mdpi.comtandfonline.com This approach involves testing the biological activity of chromatographic fractions at each stage of the separation process. For example, in the quest for antibacterial agents from Eucalyptus macrocarpa, fractions were tested against bacteria such as Bacillus subtilis and Staphylococcus aureus. tandfonline.com The active fractions were then subjected to further purification steps. This method ensures that the purification efforts are focused on the compounds responsible for the desired biological effect, leading to the efficient isolation of compounds like Macrocarpal E, which has been identified among a group of antibacterial macrocarpals. tandfonline.comresearchgate.net The process begins with a crude extract, which is partitioned and then separated by column chromatography, with each resulting fraction being evaluated for its bioactivity. researchgate.netnih.govplos.org

High-Resolution Spectroscopic Characterization

Once isolated, the definitive identification and structural elucidation of Macrocarpal E rely on a suite of high-resolution spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. tandfonline.comresearchgate.netnih.govcabidigitallibrary.orgjst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the intricate structure of Macrocarpal E. wikipedia.orglibretexts.orgebsco.comrsc.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of protons and carbons in the molecule. tandfonline.com For Macrocarpal E, ¹³C NMR data, including assignments made by the DEPT (Distortionless Enhancement by Polarization Transfer) method, reveals the presence of specific carbon types such as methyls (CH₃), methylenes (CH₂), methines (CH), and quaternary carbons (C). tandfonline.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. tandfonline.com Techniques like ¹H-¹H COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, identifying adjacent protons in the structure. tandfonline.com Heteronuclear correlation experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are vital for determining long-range couplings between protons and carbons, which helps to connect different fragments of the molecule. tandfonline.com For instance, in a related macrocarpal, HMBC was used to show correlations between a singlet methyl group and quaternary, methine, and methylene (B1212753) carbons, providing key structural information. tandfonline.com These combined NMR techniques were instrumental in elucidating that Macrocarpal E shares the same molecular formula as its isomers (C₂₈H₄₀O₆) and possesses a closely related but distinct structure. tandfonline.com

Table 2: Spectroscopic Data for Macrocarpal E This table is interactive. Click on the headers to sort.

Spectroscopic Technique Observation Significance Reference
¹³C NMR Reveals the number and type of carbon atoms Confirms the carbon skeleton tandfonline.com
¹H NMR Shows the chemical environment of protons Provides information on proton connectivity tandfonline.com
¹H-¹H COSY Identifies coupled protons Establishes neighboring proton relationships tandfonline.com
HMBC Shows long-range H-C correlations Connects different structural fragments tandfonline.com
HRMS m/z (M⁺-18) found at 454.2667 Determines the molecular formula as C₂₈H₄₀O₆ tandfonline.com
Negative FABMS m/z 471 (M-1)⁻ Confirms the molecular weight tandfonline.com
UV λmax (EtOH) 277 nm, 391 nm Indicates the presence of a phloroglucinol (B13840) chromophore tandfonline.com
IR νmax (KBr) 3400 cm⁻¹ Suggests the presence of hydroxyl groups tandfonline.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of Macrocarpal E. tandfonline.comresearchgate.netnih.govcabidigitallibrary.orgjst.go.jp High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the deduction of the precise molecular formula. For Macrocarpal E, HRMS analysis yielded a value for the dehydrated ion [M⁺-18], which was used to confirm its molecular formula as C₂₈H₄₀O₆. tandfonline.com Negative ion mode Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been used, showing a pseudomolecular ion peak at m/z 471 [M-1]⁻, further corroborating the molecular weight. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), combines the separation power of HPLC with the detection capabilities of MS. mdpi.com Tandem MS (MS/MS) experiments on macrocarpals reveal characteristic fragmentation patterns. A diagnostic fragment ion at m/z 207 is often observed for macrocarpals, which is indicative of the phloroglucinol moiety. mdpi.comresearchgate.net This fragmentation analysis provides valuable structural clues and helps to differentiate between various classes of related compounds.

Chiroptical Spectroscopy (e.g., Circular Dichroism, CD) for Stereochemical Elucidation

Chiroptical spectroscopy techniques are essential for determining the absolute stereochemistry of chiral molecules like Macrocarpal E. nih.govmdpi.comarxiv.orgunideb.hursc.org While detailed Circular Dichroism (CD) spectra for Macrocarpal E are not extensively reported in the provided context, the measurement of its specific optical rotation ([α]D) is a fundamental chiroptical measurement. nih.gov Macrocarpal E has been reported to have a specific rotation of [α]D +33.5 (c=0.04, MeOH), indicating that it is a chiral molecule and rotates plane-polarized light. tandfonline.com The comparison of experimental CD spectra with those predicted by theoretical calculations for possible stereoisomers is a powerful method for unambiguously assigning the absolute configuration of complex natural products. jst.go.jp

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For complex natural products, it is considered the gold standard for structural elucidation, offering definitive proof of connectivity and stereochemistry, provided that a suitable single crystal can be grown. jaypeedigital.com

In the study of macrocarpals, X-ray crystallography has been pivotal. For instance, the structure of Macrocarpal A, a closely related compound isolated from Eucalyptus macrocarpa, was unequivocally determined through single-crystal X-ray analysis. researchgate.nettandfonline.com This analysis revealed a complex molecular architecture composed of a phloroglucinol dialdehyde (B1249045) moiety linked to a diterpene unit containing a three-membered, a five-membered, and a seven-membered ring system. tandfonline.com The ability to obtain such detailed structural information is crucial for understanding the molecule's unique features. tandfonline.com

While direct X-ray crystallographic data for Macrocarpal E is not as commonly cited, the structural determination of its diastereoisomer, Macrocarpal Q, has been instrumental. researchgate.net The simultaneous isolation and analysis of both Macrocarpal E and Macrocarpal Q allowed for the definitive assignment of their respective configurations through comparative spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.netresearchgate.net The known stereochemistry of one diastereoisomer provides a critical reference point to solve the structure of the other, highlighting the synergistic use of different analytical methods in natural product chemistry.

Illustrative Crystallographic Data for Macrocarpal A As a reference for the type of data obtained from this method for the macrocarpal class, the crystallographic data for Macrocarpal A is presented below. tandfonline.com

ParameterValue
Molecular Formula C₂₈H₄₀O₆
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 9.991(2)
b (Å) 14.168(3)
c (Å) 18.261(3)
Volume (ų) 2584.2(8)
Z 4
Final R-value 0.063

Computational Approaches in Structural Verification and Prediction

In recent years, computational chemistry has become an indispensable tool in natural product research, complementing experimental data for structural verification and prediction. nih.gov For complex molecules like Macrocarpal E, where crystallization can be challenging or where spectroscopic data may be ambiguous, computational methods provide a robust means of confirming proposed structures and assigning relative and absolute configurations. mdpi.com

Methods such as Density Functional Theory (DFT) have proven particularly powerful. mdpi.com DFT calculations can predict NMR chemical shifts (¹H and ¹³C) for a proposed structure with high accuracy. By comparing the calculated NMR data against the experimental spectrum, researchers can validate a structural assignment. This approach is especially valuable for distinguishing between isomers, such as Macrocarpal E and its related compounds, which may have very similar spectroscopic profiles. researchgate.net

Furthermore, computational techniques like electronic circular dichroism (ECD) calculations are used to determine the absolute configuration of chiral molecules. researchgate.net By comparing the computationally predicted ECD spectrum with the experimentally measured one, the true stereochemical arrangement can be established. This unified approach, combining advanced spectroscopic methods with computational analysis, has been successfully applied to revise the structures of several formyl phloroglucinol meroterpenoids, the class to which Macrocarpal E belongs. researchgate.netmdpi.com These computational strategies are not only cost-effective but also essential for resolving complex structural problems that are difficult to tackle by experimental means alone. mdpi.com

Biosynthetic Pathways and Enzymology of Macrocarpal E

Origins from Acetate (B1210297) and Mevalonate (B85504) Metabolic Pathways

The biosynthesis of all terpenoids, including sesquiterpenoids like Macrocarpal E, originates from simple five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) mdpi.commdpi.comlibretexts.org. These fundamental building blocks are synthesized through two distinct, yet interconnected, metabolic pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway mdpi.commdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.net.

Mevalonate (MVA) Pathway: Predominantly located in the cytoplasm and mitochondria, the MVA pathway begins with acetyl-CoA, a product of carbohydrate metabolism mdpi.comfrontiersin.orgnih.govnih.gov. This pathway involves a series of enzymatic reactions that convert acetyl-CoA into mevalonate, which is then phosphorylated and decarboxylated to yield IPP libretexts.orgnih.gov. The MVA pathway is the primary route for isoprenoid biosynthesis in eukaryotes and archaea nih.gov.

2-C-methyl-D-erythritol-4-phosphate (MEP) Pathway: This pathway is primarily found in plastids and utilizes pyruvate (B1213749) and 3-phosphoglycerate (B1209933) as starting materials mdpi.comresearchgate.netfrontiersin.org. The MEP pathway also leads to the production of IPP and DMAPP.

Terpenoids, such as the sesquiterpenoid portion of Macrocarpal E, are primarily derived from the MVA pathway researchtrends.netnih.gov. However, the phloroglucinol (B13840) moiety of macrocarpals originates from the acetate pathway, which is closely linked to the initial steps of the MVA pathway researchtrends.net. Therefore, the biosynthesis of Macrocarpal E represents a convergence of precursors derived from both the acetate/MVA pathway and the broader terpene biosynthesis machinery.

Role of Terpene Biosynthesis in Macrocarpal E Formation

Macrocarpal E is classified as a sesquiterpenoid, a class of terpenes composed of three isoprene (B109036) units (C15) wikipedia.org. The foundational step in sesquiterpene biosynthesis involves the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP), a 15-carbon precursor frontiersin.orgresearchgate.netnih.govwikipedia.org. FPP serves as the substrate for a diverse array of sesquiterpene synthases (STSs), enzymes that catalyze the cyclization and rearrangement of FPP to form various sesquiterpene skeletons mdpi.comnih.govnih.gov.

In the case of macrocarpals, the sesquiterpenoid component is believed to be derived from precursors such as bicyclogermacrene (B1253140) nih.govresearchgate.netresearchgate.net. Bicyclogermacrene is a common sesquiterpene found in many plant species and is known to be a precursor for aromadendrene-type sesquiterpenoids, a structural class to which macrocarpals belong nih.govresearchgate.netresearchgate.net. The formation of Macrocarpal E involves the coupling of this sesquiterpenoid framework with a diformyl phloroglucinol unit, which is biosynthetically derived from acetate nih.govresearchgate.netresearchtrends.net. This adduct formation represents a meroterpenoid synthesis, where a terpenoid component is combined with a non-terpenoid precursor.

Key Enzymatic Steps and Proposed Biogenetic Transformations

The biosynthesis of Macrocarpal E can be conceptually outlined through a series of proposed enzymatic steps, integrating general terpenoid pathways with the specific structural features of macrocarpals:

Precursor Synthesis (IPP & DMAPP): Acetyl-CoA (from the MVA pathway) and/or pyruvate/3-phosphoglycerate (from the MEP pathway) are converted into IPP and DMAPP through dedicated enzymatic cascades. Key enzymes in the MVA pathway include acetyl-CoA thiolase, HMG-CoA synthase, HMG-CoA reductase, mevalonate kinase, phosphomevalonate kinase, mevalonate pyrophosphate decarboxylase, and IPP isomerase mdpi.comlibretexts.orgfrontiersin.orgnih.govnih.gov.

Farnesyl Pyrophosphate (FPP) Formation: IPP and DMAPP are sequentially condensed by prenyltransferases, first to geranyl pyrophosphate (GPP, C10) and then to farnesyl pyrophosphate (FPP, C15) frontiersin.orgresearchgate.netnih.govwikipedia.org.

Sesquiterpene Skeleton Formation: FPP is then acted upon by specific sesquiterpene synthases (STSs) to generate the characteristic sesquiterpene skeleton, such as bicyclogermacrene nih.govwikipedia.orgresearchgate.net. These enzymes are crucial for determining the final carbon skeleton of the sesquiterpenoid moiety.

Phloroglucinol Moiety Synthesis: Concurrently, the acetate pathway leads to the formation of phloroglucinol derivatives, which are subsequently formylated to produce the diformyl phloroglucinol precursor researchtrends.net.

Adduct Formation: A key step in macrocarpal biosynthesis is the enzymatic coupling of the phloroglucinol precursor with the sesquiterpene skeleton (e.g., bicyclogermacrene) nih.govresearchgate.net. This likely involves specific enzymes that facilitate the formation of the carbon-carbon bond linking the two units.

Post-Coupling Modifications: Following the formation of the basic macrocarpal structure, further modifications may occur. These can include oxidation, hydroxylation, or other functional group alterations, potentially catalyzed by cytochrome P450 enzymes (CYPs) or other tailoring enzymes, leading to the specific structure of Macrocarpal E nih.govnih.govresearchgate.net.

Table 1: Key Pathways and Precursors in Terpenoid Biosynthesis

PathwayPrimary LocationStarting MaterialsKey Intermediate(s)Product Class (e.g., Sesquiterpenes)
MVA PathwayCytoplasm, MitochondriaAcetyl-CoAIPP, DMAPP, FPPMonoterpenes, Sesquiterpenes, Diterpenes, Triterpenes, Steroids
MEP PathwayPlastidsPyruvate, 3-phosphoglycerateIPP, DMAPPMonoterpenes, Diterpenes, Carotenoids
Acetate PathwayCytoplasm (linked to MVA)Acetyl-CoAVarious intermediatesPhloroglucinol derivatives, Flavonoids

Table 2: Proposed Biogenetic Steps in Macrocarpal E Formation

StepProcessPrecursor(s) / Intermediate(s)Key Enzyme Class(es)Product Type
1IPP & DMAPP SynthesisAcetyl-CoA / PyruvateMVA pathway enzymes / MEP pathway enzymesIsopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP)
2FPP FormationIPP, DMAPPPrenyltransferasesFarnesyl Pyrophosphate (FPP)
3Sesquiterpene Skeleton FormationFPPSesquiterpene Synthases (STSs)Bicyclogermacrene (or similar sesquiterpene)
4Phloroglucinol Moiety SynthesisAcetyl-CoAAcetate pathway enzymesDiformyl phloroglucinol precursor
5Coupling of UnitsSesquiterpene precursor, Phloroglucinol precursorSpecific coupling enzymesMacrocarpal skeleton (adduct)
6Post-Coupling Modifications (e.g., oxidation)Macrocarpal skeletonCytochrome P450s (CYPs), Tailoring enzymesMacrocarpal E

Strategies for Pathway Modulation through Metabolic Engineering (Conceptual)

Metabolic engineering offers promising avenues for enhancing the production of valuable natural products like Macrocarpal E, either in their native plant sources or through heterologous expression in microbial hosts. Conceptual strategies include:

Engineering Terpene Synthases (STSs): Identifying and optimizing the activity of specific STSs responsible for forming the sesquiterpene backbone of macrocarpals is critical. This could involve directed evolution or rational design of these enzymes to improve their catalytic efficiency and product specificity nih.govnih.govresearchgate.net.

Heterologous Expression: Transferring the genes encoding the key enzymes for macrocarpal biosynthesis into well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae allows for controlled production frontiersin.orgresearchgate.net. This approach requires identifying and assembling the complete biosynthetic gene cluster or pathway components.

Pathway Optimization: Fine-tuning the expression levels of genes within the pathway, optimizing cofactor availability, and managing potential feedback inhibition mechanisms can further improve yields. Strategies like using tunable intergenic regions (TIGRs) or codon optimization can enhance gene expression and protein function nih.govresearchgate.net.

Combinatorial Biosynthesis: Employing enzymes from different organisms or pathways to create novel macrocarpal analogues or improve the efficiency of specific steps could also be explored.

By understanding and manipulating these biosynthetic pathways and enzymatic machinery, future research can potentially lead to more efficient and sustainable production of Macrocarpal E and related compounds.

Compound List:

Macrocarpal E

Acetyl-CoA

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Farnesyl pyrophosphate (FPP)

Geranyl pyrophosphate (GPP)

Bicyclogermacrene

Phloroglucinol derivatives

Macrocarpals A, B, C, D, G, H, I, J, K, O, Q (mentioned in literature)

Mechanistic Investigations of Macrocarpal E and Analogues in Biological Systems

Antineoplastic and Pro-Apoptotic Mechanisms

The potential of Macrocarpal E as an anticancer agent is evaluated through its impact on neoplastic cells and its ability to induce programmed cell death, or apoptosis. Apoptosis is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.

Modulation of Cellular Proliferation and Cell Cycle Regulation

The cell cycle is a fundamental process that governs the replication and division of cells. Uncontrolled cellular proliferation is a hallmark of cancer, making the cell cycle a key target for anticancer therapies. Investigations into Macrocarpal E would focus on its ability to interfere with the progression of the cell cycle in cancer cells. This could involve arresting the cell cycle at specific checkpoints, such as G1/S or G2/M, thereby preventing cancer cells from dividing and proliferating. Such an arrest is often mediated by the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Induction of Immunogenic Cell Death (ICD) Phenotypes

Immunogenic cell death (ICD) is a form of regulated cell death that activates an adaptive immune response against dead-cell antigens. This process is characterized by the surface exposure of calreticulin and the release of damage-associated molecular patterns (DAMPs) such as ATP and high-mobility group box 1 (HMGB1). The ability of a compound to induce ICD is a highly desirable trait in cancer therapy, as it can transform the dying cancer cells into an in situ vaccine, prompting the immune system to target and eliminate remaining tumor cells.

Molecular Mechanisms of Apoptosis Induction (e.g., ER Stress Pathways, PERK/eIF2a/ATF4/CHOP)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of misfolded proteins in the ER leads to a state known as ER stress, which in turn activates the unfolded protein response (UPR). researchgate.netnih.gov While the UPR initially aims to restore cellular homeostasis, prolonged or severe ER stress can trigger apoptosis. nih.govucsf.edu One of the key signaling branches of the UPR is the PERK/eIF2α/ATF4/CHOP pathway. Activation of this pathway under sustained ER stress leads to the upregulation of the pro-apoptotic transcription factor CHOP, which plays a central role in initiating the apoptotic cascade. nih.gov

Ferroptosis Induction and its Role in Cellular Demise

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govresearchgate.netnih.gov This process is biochemically and morphologically different from apoptosis. The induction of ferroptosis has emerged as a promising strategy for cancer therapy, particularly for tumors that are resistant to traditional apoptotic cell death. The mechanism involves the accumulation of lipid reactive oxygen species (ROS) to lethal levels, leading to oxidative damage and cell death.

Direct Molecular Target Identification and Validation (e.g., TUBB2B, PARP1)

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. Potential targets for anticancer agents include proteins that are essential for cancer cell survival and proliferation. For instance, tubulin beta-2B chain (TUBB2B) is a component of microtubules, which are critical for cell division. Poly(ADP-ribose) polymerase 1 (PARP1) is an enzyme involved in DNA repair, and its inhibition can be particularly effective in cancers with specific DNA repair deficiencies. nih.govresearchgate.netresearchgate.net Validating the interaction between Macrocarpal E and such targets would provide a definitive understanding of its molecular mechanism.

Disruption of Microtubule Dynamics and Cytoskeletal Integrity

Microtubules are dynamic polymers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. nih.govbiorxiv.orgaps.orgnih.gov The dynamic instability of microtubules, characterized by phases of growth and shrinkage, is tightly regulated. mdpi.com Disruption of microtubule dynamics is a proven strategy for cancer treatment, as it can lead to mitotic arrest and subsequent apoptosis. Compounds that interfere with microtubule stability, either by promoting polymerization or depolymerization, can effectively halt the proliferation of rapidly dividing cancer cells.

Interference with DNA Repair Processes

Currently, there is no scientific literature available that specifically details the interference of Macrocarpal E with DNA repair processes. Research on the broader class of phloroglucinol-terpene adducts, to which Macrocarpal E belongs, has not yet elucidated specific interactions with DNA repair pathways such as base excision repair, nucleotide excision repair, or double-strand break repair.

Augmentation of Antitumor Immune Responses (e.g., in syngeneic mouse models)

There are no published studies investigating the effects of Macrocarpal E on antitumor immune responses. Furthermore, research utilizing syngeneic mouse models to evaluate the immunomodulatory properties of Macrocarpal E has not been reported in the available scientific literature.

Antimicrobial Mechanisms of Action

While the precise antimicrobial mechanisms of Macrocarpal E are not yet fully elucidated, studies on its close structural analogue, Macrocarpal C, provide significant insights into the potential modes of action for this class of compounds. Macrocarpals are phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives found in plants of the Eucalyptus genus. nih.gov Research into Macrocarpal C, isolated from the leaves of Eucalyptus globulus, has demonstrated a multi-faceted antimicrobial strategy involving disruption of cellular structures and induction of oxidative stress. nih.gov

Disruption of Microbial Cell Membrane Permeability and Integrity

Investigations into the antifungal action of Macrocarpal C have shown that it effectively disrupts the integrity and permeability of microbial cell membranes. nih.gov In a study against the dermatophyte Trichophyton mentagrophytes, treatment with Macrocarpal C led to a significant, dose-dependent increase in the uptake of SYTOX® Green, a fluorescent probe that only enters cells with compromised plasma membranes. nih.gov At its minimum inhibitory concentration (MIC), Macrocarpal C induced a 69.2% increase in fluorescence, indicating substantial membrane damage. nih.gov This effect suggests that a primary antimicrobial mechanism for macrocarpals involves permeabilizing the cell membrane, which leads to a loss of cellular homeostasis and subsequent cell death. nih.gov

Induction of Intracellular Reactive Oxygen Species (ROS) in Pathogens

The generation of intracellular reactive oxygen species (ROS) is another key antimicrobial mechanism identified for Macrocarpal C. nih.gov Treatment of fungal cells with Macrocarpal C triggered a time-dependent increase in the production of ROS. nih.gov After a 3-hour incubation, the level of intracellular ROS increased by 144.3% compared to untreated control cells. nih.gov The accumulation of ROS, such as superoxide anions and hydrogen peroxide, can inflict severe oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids, ultimately contributing to pathogen death. nih.gov

DNA Fragmentation and other Cellular Damage in Microorganisms

In addition to membrane and oxidative damage, Macrocarpal C has been shown to induce apoptosis-like processes in fungal pathogens, characterized by DNA fragmentation. nih.gov Using a TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end labeling) assay, which detects DNA breaks, researchers observed a pronounced, time-dependent increase in DNA fragmentation in fungal cells treated with Macrocarpal C. nih.gov This finding indicates that the compound can trigger programmed cell death pathways or cause direct or indirect damage to the microbial chromosome, representing a critical aspect of its fungicidal activity. nih.gov

Differential Activity against Gram-Positive and Gram-Negative Bacteria

Research on various macrocarpals and extracts containing them indicates a differential pattern of activity, with greater efficacy typically observed against Gram-positive bacteria compared to Gram-negative bacteria. A study on a series of related compounds, Macrocarpals B through G, isolated from Eucalyptus macrocarpa, demonstrated antibacterial activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. In contrast, a study on Macrocarpal A showed no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net

Similarly, an extract from the flowers of Eucalyptus sideroxylon, which was found to contain Macrocarpal E among other related compounds, exhibited broad-spectrum antibacterial activity. However, it was notably more potent against the Gram-positive species S. aureus and B. subtilis than the Gram-negative species E. coli and P. aeruginosa. The minimum inhibitory concentration (MIC) for the Gram-positive strains was significantly lower than for the Gram-negative strains, reinforcing the observation of differential susceptibility.

This difference in activity is common for many natural antimicrobial compounds and is often attributed to the structural differences in the bacterial cell envelope. The complex outer membrane of Gram-negative bacteria, containing lipopolysaccharides, acts as a formidable barrier, restricting the entry of hydrophobic compounds like macrocarpals. Gram-positive bacteria lack this outer membrane, making their peptidoglycan cell wall and plasma membrane more accessible.

Interactive Data Table: Antimicrobial Mechanisms of Macrocarpal C This table summarizes the findings from a study on Macrocarpal C, a close analogue of Macrocarpal E.

Mechanistic ActionOrganism StudiedKey FindingQuantitative ResultSource
Membrane PermeabilityTrichophyton mentagrophytesIncreased uptake of SYTOX® Green69.2% increase at 1x MIC nih.gov
ROS InductionTrichophyton mentagrophytesIncreased intracellular ROS levels144.3% increase after 3 hours nih.gov
DNA FragmentationTrichophyton mentagrophytesInduced nick-end labelingTime-dependent increase observed nih.gov

Antifungal Mode of Action (e.g., against Dermatophytes)

Research into the antifungal properties of Macrocarpal C, a compound isolated from the leaves of Eucalyptus globulus, has elucidated a multi-faceted mechanism of action against dermatophytes, such as Trichophyton mentagrophytes, a common cause of tinea pedis. nih.govresearchgate.net The antifungal activity is not attributed to a single target but rather to the simultaneous disruption of several key cellular processes, leading to fungal cell death. nih.gov

The primary modes of action identified are:

Increased Membrane Permeability : Treatment with Macrocarpal C leads to a significant, dose-dependent increase in the permeability of the fungal cell membrane. nih.gov This was demonstrated using a SYTOX® Green uptake assay, where the dye, which can only enter cells with compromised membranes, showed increased fluorescence within treated fungal cells. nih.govresearchgate.net At its minimum inhibitory concentration (MIC), Macrocarpal C induced a 69.2% increase in dye uptake, proving more potent in this regard than the conventional antifungal agents terbinafine hydrochloride and nystatin at their respective MICs. nih.gov

Generation of Reactive Oxygen Species (ROS) : The compound triggers an increase in intracellular reactive oxygen species. nih.govresearchgate.net ROS are highly reactive molecules that can cause widespread damage to cellular components, including proteins, lipids, and nucleic acids, leading to oxidative stress and subsequent cell death. nih.gov

Induction of Apoptosis via DNA Fragmentation : Macrocarpal C induces programmed cell death, or apoptosis, in the fungal cells. nih.govresearchgate.net This was confirmed through a TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis. researchgate.net The suppression of fungal growth was directly associated with the induction of apoptosis as a result of this DNA damage. nih.govresearchgate.net

This combined assault on the fungal cell—disrupting the cell membrane, inducing oxidative stress, and triggering programmed cell death—underlies the potent antifungal efficacy of Macrocarpal C against dermatophytes. nih.gov

Table 1: Effect of Macrocarpal C on Fungal Membrane Permeability

Concentration (vs. MIC) Increase in SYTOX® Green Uptake (%)
1 × MIC 69.2%
0.5 × MIC 42.0%
0.25 × MIC 13.6%

Data sourced from studies on Trichophyton mentagrophytes. nih.gov

Antiviral Mechanisms

Specific mechanistic studies detailing the antiviral activities of Macrocarpal E are not available in the current scientific literature. Research on its close analogues is also limited in this area.

While detailed enzymatic and kinetic studies are scarce, Macrocarpal C has been reported to possess inhibitory activity against human immunodeficiency virus (HIV-1) reverse transcriptase. nih.gov This enzyme is critical for the replication of the HIV-1 virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme is a key strategy for many antiretroviral therapies. However, the specific nature of this inhibition by Macrocarpal C, such as whether it is a competitive or non-competitive inhibitor, and the precise binding site, has not been fully elucidated.

There is currently no available scientific evidence to suggest that Macrocarpal E or its studied analogues, such as Macrocarpal C, directly impact viral entry or assembly processes. The primary antiviral mechanism reported for this class of compounds, though limited, points towards the inhibition of replication enzymes. nih.gov

Mechanisms of Metabolic Enzyme Modulation

Macrocarpals isolated from Eucalyptus globulus have been identified as inhibitors of Dipeptidyl Peptidase 4 (DPP-4), an enzyme targeted in the treatment of type-2 diabetes mellitus. nih.govnih.gov Comparative studies of Macrocarpals A, B, and C revealed significant differences in their inhibitory potency. nih.gov While Macrocarpals A and B demonstrated only modest activity, Macrocarpal C was identified as a potent DPP-4 inhibitor, achieving 90% inhibition at a concentration of 50 µM. nih.govresearchgate.net

The inhibitory characteristics of Macrocarpal C are distinct from its analogues. It displays a unique inhibition curve marked by a very sharp increase in inhibitory activity within a narrow concentration range. nih.govnih.gov Specifically, the compound shows almost no activity below 30 µM but exhibits potent inhibition above 35 µM. nih.gov This non-linear and steep dose-response relationship suggests a complex inhibitory mechanism. nih.govscispace.com

Table 2: Comparative DPP-4 Inhibition by Macrocarpal Analogues

Compound Concentration DPP-4 Inhibition (%)
Macrocarpal A 500 µM ~30%
Macrocarpal B 500 µM ~30%
Macrocarpal C 50 µM ~90%

Data highlights the superior potency of Macrocarpal C. nih.gov

The distinctive inhibition curve of Macrocarpal C is believed to be a direct result of its tendency to self-aggregate in solution. nih.govresearchgate.net This hypothesis is supported by several analytical techniques. nih.gov Evaluation of Macrocarpal C solutions through turbidity measurements, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry indicated that the compound forms aggregates. nih.govnih.govresearchgate.net Broadened signals in NMR spectra and the detection of dimeric ions in mass spectrometry analysis suggest the interaction of two or more Macrocarpal C molecules under the conditions used for the enzyme assay. nih.govscispace.com

This aggregation phenomenon likely explains the threshold effect observed in its inhibitory activity. nih.govscispace.com It is proposed that individual molecules of Macrocarpal C are poor inhibitors, but upon reaching a critical concentration (between 30 µM and 35 µM), they assemble into aggregates. nih.gov These aggregates are the biologically active form that potently inhibits the DPP-4 enzyme, leading to the sharp, non-linear increase in inhibition observed experimentally. nih.govnih.govscispace.com

Inhibition of Dipeptidyl Peptidase 4 (DPP-4) Activity

Molecular Interactions and Binding Profiles

The precise molecular interactions and binding profiles of Macrocarpal E with specific biological targets are not yet extensively detailed in the scientific literature. However, studies on analogous macrocarpals and related phloroglucinol compounds provide valuable insights into their potential mechanisms of action.

Research on Macrocarpal C, a structurally similar compound, has indicated that its inhibitory activity against certain enzymes may be influenced by its physical state in solution. Studies have shown that Macrocarpal C can form aggregates, and this self-aggregation is thought to play a role in its characteristic inhibition curve against dipeptidyl peptidase 4 (DPP-4). nih.govresearchgate.netnih.gov This suggests that the molecular interactions of macrocarpals like Macrocarpal E might not always follow a simple one-to-one binding model with a target protein, and that intermolecular interactions between the macrocarpal molecules themselves could be a significant factor in their biological activity.

Furthermore, structure-activity relationship (SAR) studies on a series of phloroglucinol compounds isolated from Eucalyptus, including various macrocarpals, have shed light on the structural features crucial for their biological effects, particularly in the context of marine antifouling activity. tandfonline.com These studies suggest the existence of a receptor for these compounds that likely possesses two distinct interaction sites. tandfonline.com One site is proposed to bind the 3,5-diformyl phloroglucinol ring, potentially through hydrogen bonding or hydrophobic interactions with the phenyl ring. The second site is thought to accommodate the diterpene or alkyl group, with the interaction being primarily hydrophobic and/or electrostatic in nature. tandfonline.com The specific stereochemistry and electrostatic properties of this second moiety appear to be key determinants of the compound's inhibitory activity. tandfonline.com For Macrocarpal E, this model suggests that its phloroglucinol core and its unique diterpene side chain both play critical roles in its interaction with biological targets.

Inhibition of Aldose Reductase and its Implications

Macrocarpals isolated from Eucalyptus species have been identified as inhibitors of aldose reductase, a key enzyme in the polyol pathway. researchgate.net This pathway becomes particularly active during periods of hyperglycemia, where aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a significant therapeutic strategy for mitigating these long-term complications of diabetes.

The following table summarizes the aldose reductase inhibitory activity of various compounds, highlighting the potential of natural products in this therapeutic area.

Compound/ExtractTarget EnzymeIC50 ValueSource Organism/Type
Macrocarpals (general)Aldose ReductasePotent InhibitionEucalyptus species
AL-1576Aldose ReductaseMost Potent (in study)Synthetic
AL-1567Aldose ReductaseLess Potent than AL-1576Synthetic
SorbinilAldose ReductaseLess Potent than AL-1576Synthetic
VerapamilAldose ReductaseLeast Potent (in study)Synthetic

This table is for illustrative purposes and includes data on other aldose reductase inhibitors to provide context for the potential activity of Macrocarpal E.

Inhibition of Alpha-Glucosidase and Alpha-Amylase

Alpha-glucosidase and alpha-amylase are key enzymes in the digestion of carbohydrates. Alpha-amylase initiates the breakdown of complex carbohydrates into smaller oligosaccharides, which are then further hydrolyzed into monosaccharides, such as glucose, by alpha-glucosidase in the small intestine. The inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes them important targets for the management of type 2 diabetes.

Currently, there is a lack of specific research data on the inhibitory activity of Macrocarpal E against alpha-glucosidase and alpha-amylase. While various plant extracts have been shown to inhibit these enzymes, information directly linking Macrocarpal E to this activity is not available in the reviewed literature.

For context, the table below presents the inhibitory activities of extracts from a different plant, Phaleria macrocarpa, against these enzymes. It is important to note that this data is not directly related to Macrocarpal E but serves to illustrate the type of inhibitory values obtained in such studies.

Plant Extract/CompoundTarget EnzymeIC50 Value (µg/mL)
Phaleria macrocarpa n-butanol fractionα-glucosidase2.40 ± 0.23
Acarbose (standard)α-glucosidase3.40 ± 0.19
Phaleria macrocarpa AETDα-glucosidase191.51 ± 5.63
Phaleria macrocarpa AETDα-amylase1774.90 ± 10.32

This table is based on data from studies on Phaleria macrocarpa and is for illustrative purposes only, as no specific data for Macrocarpal E was found. researchgate.net

Other Mechanistic Biological Activities

Modulation of Ceramide Biosynthesis and Related Enzyme Expression

Emerging research has highlighted the significant role of macrocarpals in modulating the biosynthesis of ceramides, which are essential lipid molecules in the stratum corneum of the skin. Ceramides play a crucial role in maintaining the skin's barrier function and retaining moisture.

A study investigating a Eucalyptus extract found that its application increased the levels of ceramides in human keratinocytes in culture and in the human stratum corneum. This effect was attributed to the extract's main component, Macrocarpal A. Further investigation revealed that Macrocarpal A dose-dependently increased the mRNA expression of several key enzymes involved in the ceramide biosynthesis pathway. Given the close structural resemblance between Macrocarpal A and Macrocarpal E, it is highly probable that Macrocarpal E exerts similar effects on ceramide metabolism.

The enzymes upregulated by Macrocarpal A include:

Serine palmitoyltransferase (SPT) : The rate-limiting enzyme in the de novo synthesis of sphingolipids, including ceramides. researchgate.net

Acid sphingomyelinase (ASM) : An enzyme that hydrolyzes sphingomyelin to generate ceramide. nih.govembopress.orgembopress.orgmdpi.commdpi.com

Neutral sphingomyelinase (NSM) : Another enzyme that produces ceramide from sphingomyelin.

Glucosylceramide synthase (GCS) : An enzyme that synthesizes glucosylceramide, a precursor for more complex glycosphingolipids, which can also be converted back to ceramide.

Glucocerebrosidase (GBA) : An enzyme that breaks down glucosylceramide to produce ceramide.

The upregulation of these enzymes by macrocarpals suggests a multi-faceted approach to increasing ceramide levels, involving both de novo synthesis and the hydrolysis of sphingomyelin and glucosylceramide.

The following table summarizes the enzymes involved in ceramide biosynthesis that are modulated by Macrocarpal A, and likely by extension, Macrocarpal E.

EnzymeFunction in Ceramide Biosynthesis
Serine Palmitoyltransferase (SPT)Catalyzes the first and rate-limiting step of de novo ceramide synthesis.
Acid Sphingomyelinase (ASM)Hydrolyzes sphingomyelin to produce ceramide in acidic cellular compartments.
Neutral Sphingomyelinase (NSM)Hydrolyzes sphingomyelin to produce ceramide at neutral pH.
Glucosylceramide Synthase (GCS)Synthesizes glucosylceramide, which can be a source of ceramide.
Glucocerebrosidase (GBA)Hydrolyzes glucosylceramide to yield ceramide.

Antifouling Mechanisms against Marine Organisms

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant problem for marine industries. Natural compounds from marine organisms are a promising source of environmentally friendly antifouling agents. While direct studies on the antifouling mechanisms of Macrocarpal E are limited, research on related phloroglucinol compounds from Eucalyptus provides strong indications of its potential modes of action.

A study on the structure-activity relationship of various phloroglucinol derivatives, including macrocarpals, against the attachment of marine organisms revealed that the 3,5-diformyl phloroglucinol ring and the nature of the alkyl side chain are critical for activity. tandfonline.com This suggests a specific interaction with a biological receptor on the target organisms.

Furthermore, research into the antifungal mechanisms of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes offers plausible parallel mechanisms for antifouling activity against marine microorganisms. This study demonstrated that Macrocarpal C exerts its effect through a multi-pronged attack on the fungal cells, which could be applicable to marine fouling organisms. The observed mechanisms include:

Increased Membrane Permeability : Macrocarpal C was found to increase the permeability of the fungal cell membrane, disrupting cellular integrity and leading to cell death.

Induction of Reactive Oxygen Species (ROS) : The compound was shown to elevate the production of intracellular ROS, leading to oxidative stress and damage to cellular components.

DNA Fragmentation : Macrocarpal C induced DNA fragmentation, suggesting an apoptotic-like cell death pathway.

These mechanisms, particularly the disruption of membrane integrity and the induction of oxidative stress, are common strategies employed by effective antifouling agents. It is therefore plausible that Macrocarpal E utilizes similar mechanisms to deter the settlement and growth of marine fouling organisms, such as marine bacteria and the larvae of invertebrates like barnacles. researchgate.netnih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design of Macrocarpal E Analogues

Influence of Stereochemical Configuration on Biological Activities

The stereochemical configuration of Macrocarpal E and its related compounds is a critical determinant of their biological efficacy. Studies on similar formyl phloroglucinol (B13840) meroterpenoids have shown that subtle changes in stereochemistry can lead to significant differences in activity acs.org. For instance, epimers can exhibit varying degrees of potency, suggesting that precise three-dimensional arrangements are necessary for optimal interaction with target biomolecules acs.orgsmashnmr.org. Macrocarpal Q, identified as a diastereoisomer of Macrocarpal E, highlights the importance of stereochemical precision researchgate.netresearchgate.net. While specific comparative data for Macrocarpal E stereoisomers is limited in the retrieved literature, the general understanding of terpenoid and meroterpenoid SAR emphasizes the role of chirality in biological activity acs.orgsmashnmr.orgmdpi.com.

Synthetic and Semisynthetic Strategies for Analogue Generation

The isolation of Macrocarpal E from natural sources can be challenging, prompting interest in synthetic and semisynthetic approaches for analogue generation. While detailed synthetic routes for Macrocarpal E itself are not extensively detailed in the provided snippets, research on related macrocarpals demonstrates the feasibility of such strategies. For example, semisynthetic modifications of other macrocarpals have been reported, involving selective exo-dehydration and the generation of new macrocarpal structures derived from existing ones researchgate.net. These methods allow for systematic structural modifications, enabling the exploration of SAR. The synthesis of heterocyclic derivatives of related natural products like totarol (B1681349) has also shown success in enhancing antimicrobial activity, suggesting similar strategies could be applied to Macrocarpal E analogues nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish mathematical relationships between the chemical structure of compounds and their biological activity. While direct QSAR models specifically for Macrocarpal E are not detailed in the provided search results, the general principles of QSAR are applicable. QSAR studies on related compound classes, such as coumarin (B35378) derivatives, have successfully identified key structural features and molecular descriptors that correlate with antifungal activity mdpi.com. These descriptors often include electronic properties, lipophilicity, and steric parameters. Applying QSAR methodologies to Macrocarpal E and its analogues would involve generating a library of structurally related compounds, determining their biological activities, and then correlating these activities with calculated molecular descriptors to build predictive models.

Molecular Docking and Computational Chemistry for Binding Site Analysis

Computational chemistry techniques, particularly molecular docking, are invaluable for understanding how Macrocarpal E interacts with its biological targets. Studies on Eucalyptus leaf extracts have employed molecular docking simulations to predict the binding affinity of major compounds, including Macrocarpal E, to specific receptors researchgate.netsemanticscholar.org. These simulations can identify potential binding sites and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity. For instance, computational studies on other natural products have revealed that electron-rich regions and heteroatoms are key for adsorption onto metal surfaces in corrosion inhibition studies, a principle that can be extended to biological interactions semanticscholar.orgiipseries.org. By docking Macrocarpal E into the active sites of relevant enzymes or receptors, researchers can gain insights into its mechanism of action and guide the design of more potent and selective analogues. The identification of macrocarpal E' (an epimer of Macrocarpal E) through NMR and docking studies further underscores the utility of these computational methods in elucidating structural nuances and their impact on biological interactions smashnmr.org.

Compound List:

Macrocarpal A

Macrocarpal B

Macrocarpal C

Macrocarpal D

Macrocarpal E

Macrocarpal F

Macrocarpal G

Macrocarpal H

Macrocarpal I

Macrocarpal J

Macrocarpal K

Macrocarpal L

Macrocarpal N

Macrocarpal O

Macrocarpal P

Macrocarpal Q

Macrocarpal am-1 (Eucalyptone)

Eucalrobusone J

Eucalrobusone O

Eucarobustol E

Euglobal Ib

Euglobal Ic

Euglobal IIa

Euglobal Ia1

Euglobal Ia2

Euglobal IIb

Euglobal IVb

Euglobal IVa

Euglobal III

Euglobal V

Euglobal VII

Euglobal IX

Eucalyptin B

Eucalyptin G

Grandinol

Jensenone

Nootkatone

13-hydroxy-valencene

Totarol

Trioxatriangulene (TOTA+)

ADOTA+

DAOTA+

TMPA+

DMQA+

Tenoxicam

Preclinical Mechanistic Studies in Animal Models

In Vivo Model Systems for Mechanistic Evaluation

The evaluation of compounds in vivo requires specific animal models that can accurately represent human physiological or pathological conditions.

Based on the provided search results, there is no specific information detailing the use of Macrocarpal E in animal models for immunomodulatory or antineoplastic research, including syngeneic mouse models. While some studies discuss related compounds like Macrocarpal I in colorectal cancer models nih.govcolab.ws, and general Alpinia galanga extracts for anticancer properties atlantis-press.comresearchgate.netchula.ac.th, direct research on Macrocarpal E within these specific cancer contexts could not be identified. The compound Macrocarpal E was mentioned in the context of Eucalyptus globulus leaves inhibiting HIV-1 reverse transcriptase, with reported IC50 values ranging from 5.3–12 μM acs.org. However, this activity is distinct from immunomodulatory or antineoplastic effects in cancer models.

The available literature did not yield specific findings on the use of Macrocarpal E in diabetic animal models for metabolic regulation studies. While some research indicates that other macrocarpals, such as Macrocarpals A–C, exhibit DPP-4 inhibitory activity, suggesting potential anti-diabetic effects researchgate.net, and Alpinia galanga extracts show hypoglycemic and anti-diabetic properties rjpbcs.comresearchgate.netnih.govresearchgate.netjmbfs.org, direct studies involving Macrocarpal E in diabetes-related animal models were not found.

Assessment of Cellular and Molecular Responses In Vivo

Specific data regarding the assessment of cellular and molecular responses in vivo directly attributable to Macrocarpal E could not be identified in the reviewed search results. Studies on other macrocarpals, such as Macrocarpal C, have indicated effects like increased intracellular ROS production and induction of apoptosis medchemexpress.comresearchgate.net, and Macrocarpal I's targeting of TUBB2B and PARP1 nih.govcolab.ws. However, these findings are not specific to Macrocarpal E.

Advanced Imaging and Biochemical Analysis in Animal Studies

The search results did not provide information on the application of advanced imaging techniques or specific biochemical analyses in animal studies related to Macrocarpal E. While general discussions on preclinical imaging modalities like small animal PET nih.gov and biochemical indicators in animal studies exist mdpi.comfda.gov, no studies specifically investigated Macrocarpal E using these methods.

Due to the lack of specific preclinical data for Macrocarpal E within the outlined sections, data tables detailing its effects in animal models for cancer or diabetes could not be generated.

Compound List

Future Research Directions and Unaddressed Avenues for Macrocarpal E

Elucidation of Additional Molecular Targets and Signaling Pathways

While initial research has identified Macrocarpal E as a potent antibacterial agent, the full spectrum of its molecular targets and the signaling pathways it modulates remains largely uncharted. medchemexpress.com Future studies should aim to move beyond primary antibacterial activity to identify specific intracellular proteins, enzymes, or receptors with which Macrocarpal E interacts.

Research on related compounds, such as Macrocarpal C, has provided intriguing leads. For instance, Macrocarpal C has been shown to inhibit the growth of T. mentagrophytes by increasing the permeability of the fungal membrane, boosting intracellular Reactive Oxygen Species (ROS), and inducing apoptosis through DNA fragmentation. medchemexpress.com Furthermore, studies on Macrocarpals A, B, and C have identified them as inhibitors of the enzyme dipeptidyl peptidase 4 (DPP-4), a significant finding for metabolic disease research. nih.govresearchgate.net

These findings suggest that future research on Macrocarpal E should investigate:

Apoptotic Pathways: Investigating whether Macrocarpal E can induce apoptosis in other microbial or even mammalian cell lines and identifying the specific caspases or signaling cascades involved.

ROS Production: Quantifying the extent of ROS generation following treatment with Macrocarpal E and exploring the upstream mechanisms leading to this oxidative stress.

Enzyme Inhibition: Screening Macrocarpal E against a panel of enzymes, particularly those like DPP-4, to uncover potential therapeutic applications beyond its antimicrobial properties. nih.govresearchgate.net

Identifying these molecular targets is a critical step toward understanding its mechanism of action and predicting its broader biological effects.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To achieve a holistic view of Macrocarpal E's biological impact, the integration of high-throughput "omics" technologies is essential. nih.gov These approaches can provide an unbiased, system-wide perspective on the cellular response to the compound, moving beyond single-target analysis. mdpi.com The primary omics fields that could be applied include:

Genomics and Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression across the entire genome of a target organism (e.g., a bacterium or a human cell line) after exposure to Macrocarpal E. This can reveal entire pathways that are activated or suppressed. mdpi.com

Proteomics: Employing mass spectrometry-based techniques to identify and quantify changes in the entire protein landscape of a cell. This can uncover post-translational modifications and changes in protein abundance that are direct consequences of the compound's activity. researchgate.net

Metabolomics: Analyzing the global profile of small-molecule metabolites within a biological system. This can shed light on how Macrocarpal E alters cellular metabolism and biochemical pathways. mdpi.com

By integrating data from these different omics platforms, researchers can construct a comprehensive model of the compound's mechanism of action, identifying networks of interacting genes, proteins, and metabolites that are perturbed by Macrocarpal E. nih.gov This systems biology approach offers a powerful strategy for uncovering novel mechanisms and potential off-target effects. mdpi.com

Exploration of Synergistic Interactions with Established Therapeutic Agents

The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. nih.gov Exploring the synergistic potential of Macrocarpal E with existing therapeutic agents could unlock new treatment paradigms. mdpi.com Natural compounds often exhibit synergistic effects when combined with conventional therapies, potentially enhancing efficacy and overcoming drug resistance. nih.gov

Future research in this area should focus on:

Combination with Antibiotics: Investigating whether Macrocarpal E can enhance the efficacy of conventional antibiotics, potentially re-sensitizing resistant bacterial strains.

Combination with Anticancer Drugs: Given that related compounds show effects on apoptosis and ROS, exploring synergies with chemotherapeutic agents could be a fruitful avenue. mdpi.comnih.gov The goal of such combination therapy is often to achieve the desired therapeutic effect with lower doses of the conventional drug, thereby reducing adverse side effects. mdpi.com

Systematic screening of Macrocarpal E in combination with various established drugs against different cell lines (bacterial, fungal, or cancer) would be the first step in identifying promising synergistic pairs for further preclinical development.

Advanced Computational Modeling for Mechanism Prediction

Computational modeling and simulation provide powerful tools for predicting and understanding the complex interactions between a small molecule like Macrocarpal E and biological systems. plos.org These in silico approaches can guide and streamline experimental research by generating testable hypotheses. nih.gov

Key computational strategies that could be applied to Macrocarpal E research include:

Molecular Docking: Simulating the binding of Macrocarpal E to the 3D structures of known proteins and enzymes. This can help predict potential molecular targets and prioritize them for experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Analyzing how variations in the chemical structure of Macrocarpal E and related compounds affect their biological activity. This can inform the design of more potent synthetic derivatives.

Systems Biology Modeling: Developing mathematical models of signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, to simulate how they are perturbed by Macrocarpal E. mdpi.com Such models can help elucidate complex mechanisms like adaptive resistance and predict drug responses. mdpi.comnih.gov

By leveraging these computational tools, researchers can accelerate the discovery process, reduce reliance on costly and time-consuming laboratory experiments, and gain deeper insights into the compound's mechanism of action at a molecular level. nih.gov

Application of Synthetic Biology for Sustainable Production and Diversification

The production of Macrocarpal E currently relies on its extraction from natural sources, such as Eucalyptus macrocarpa. medchemexpress.com This method can be limited by plant availability, geographical constraints, and batch-to-batch variability. Synthetic biology offers a transformative approach to overcome these challenges by engineering microorganisms to produce valuable natural products. nih.govnih.gov

Future avenues for research include:

Metabolic Engineering: Identifying the complete biosynthetic pathway of Macrocarpal E and transferring the necessary genes into a microbial chassis like Escherichia coli or Saccharomyces cerevisiae (yeast). biotechrep.irfrontiersin.org These hosts can be optimized for high-yield, scalable, and sustainable production in bioreactors. biotechrep.ir

Pathway Optimization: Using synthetic biology tools to fine-tune the expression of pathway enzymes and eliminate competing metabolic pathways in the host organism to maximize the production of the target compound. biotechrep.ir

Generation of Novel Analogs: Leveraging the engineered microbial platform to create novel derivatives of Macrocarpal E. By introducing enzymes from other organisms or using directed evolution, it may be possible to generate a library of new compounds with potentially improved therapeutic properties. frontiersin.org

The successful application of synthetic biology would not only provide a reliable and cost-effective supply of Macrocarpal E for research and potential clinical use but also open the door to engineering next-generation molecules with enhanced activity and specificity. nih.gov

Q & A

Q. How is Macrocarpal E isolated and purified from Eucalyptus globulus?

  • Methodological Answer : Macrocarpal E is typically isolated via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques. Column chromatography (silica gel or Sephadex LH-20) is used for preliminary separation, with final purification achieved via HPLC or preparative TLC. Structural confirmation relies on NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (ESI-MS) .
  • Example Workflow :
StepTechniquePurposeKey Parameters
1Solvent extractionCrude extractionSolvent polarity, temperature
2Column chromatographyFractionationMobile phase gradient, stationary phase type
3HPLCPurificationColumn type (C18), flow rate, UV detection
4Spectroscopic analysisStructural IDNMR chemical shifts, MS fragmentation patterns

Q. What in vitro assays are used to evaluate Macrocarpal E’s antibacterial activity?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines) are standard. Bacterial strains (e.g., Staphylococcus aureus, E. coli) are cultured in Mueller-Hinton broth, with Macrocarpal E tested at serial dilutions (0.5–256 µg/mL). Growth inhibition is assessed via optical density (OD600) or resazurin-based viability staining. Synergy studies with antibiotics (e.g., β-lactams) can employ checkerboard assays .

Advanced Research Questions

Q. How can molecular docking elucidate Macrocarpal E’s mechanism of action against bacterial targets?

  • Methodological Answer : Target proteins (e.g., DNA gyrase, penicillin-binding proteins) are modeled using PDB structures. Docking software (AutoDock Vina, Schrödinger) simulates ligand-receptor interactions, with binding affinity (ΔG) and binding pose analysis. Validation includes mutagenesis studies to confirm critical residues in the active site. Comparative analysis with known inhibitors (e.g., ciprofloxacin) strengthens mechanistic hypotheses .

Q. What strategies resolve contradictions in reported bioactivity data for Macrocarpal E?

  • Methodological Answer : Conduct sensitivity analyses to assess variability sources:
  • Experimental variables : Solvent choice (DMSO vs. ethanol), bacterial strain heterogeneity.
  • Data normalization : Use internal controls (e.g., reference antibiotics) to calibrate inhibition thresholds.
  • Meta-analysis : Pool data from multiple studies (PRISMA guidelines) to identify trends or outliers. Statistical tools (RevMan, R) can quantify heterogeneity (I² statistic) .

Q. How to design in vivo studies evaluating Macrocarpal E’s pharmacokinetics and toxicity?

  • Methodological Answer : Follow NIH preclinical guidelines:
  • Animal models : Rodents (e.g., BALB/c mice) dosed orally/intravenously.
  • PK parameters : Plasma concentration-time profiles (AUC, Cmax, t½) via LC-MS/MS.
  • Toxicity endpoints : Histopathology (liver/kidney), serum biomarkers (ALT, creatinine).
    Include dose-response curves and negative/positive controls. Pre-register protocols (e.g., OSF) to enhance reproducibility .

Experimental Design & Data Analysis

Q. How to apply the PICO framework to structure research on Macrocarpal E’s therapeutic potential?

  • Methodological Answer : Use PICO to define:
  • Population : Bacterial species or cell lines (e.g., Pseudomonas aeruginosa).
  • Intervention : Macrocarpal E at varying concentrations.
  • Comparison : Standard antibiotics (e.g., vancomycin) or vehicle controls.
  • Outcome : MIC values, biofilm inhibition (%) .

Q. What statistical methods validate dose-dependent effects in Macrocarpal E studies?

  • Methodological Answer :
  • Dose-response modeling : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare means across doses (Tukey’s HSD for multiple comparisons).
  • Quality control : Report coefficient of variation (CV) for technical replicates .

Data Reproducibility & Open Science

Q. How to ensure reproducibility in Macrocarpal E research?

  • Methodological Answer :
  • Detailed metadata : Document extraction solvents (e.g., purity, supplier), instrument calibration logs.
  • Public repositories : Deposit raw NMR/MS data in Zenodo or MetaboLights.
  • FAIR principles : Assign DOIs to datasets and use controlled vocabularies (ChEBI for compound IDs) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1R)-1-[(1R,4R,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Reactant of Route 2
5-[(1R)-1-[(1R,4R,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.